molecular formula C23H20BrN3O2 B11099484 N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide

N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11099484
M. Wt: 450.3 g/mol
InChI Key: BNYFVGDRMYXIFW-PCLIKHOPSA-N
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Description

N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Bromophenyl Group: The bromophenyl group can be added via a bromination reaction, where phenyl is treated with bromine in the presence of a catalyst like iron(III) bromide.

    Hydrazino Group Addition: The hydrazino group is introduced through a reaction between hydrazine and an appropriate precursor, such as an aldehyde or ketone.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound. This can be achieved through a condensation reaction, where the hydrazino group reacts with the bromophenyl group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom in the bromophenyl group. Common reagents for this reaction include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with nucleophiles replacing the bromine atom.

Scientific Research Applications

N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is evaluated for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-2-{2-[(E)-1-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide
  • N-(1-Benzyl-2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide
  • N-(1-Benzyl-2-{2-[(E)-1-(4-methylphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide

Uniqueness

N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H20BrN3O2

Molecular Weight

450.3 g/mol

IUPAC Name

N-[1-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C23H20BrN3O2/c24-20-13-11-18(12-14-20)16-25-27-23(29)21(15-17-7-3-1-4-8-17)26-22(28)19-9-5-2-6-10-19/h1-14,16,21H,15H2,(H,26,28)(H,27,29)/b25-16+

InChI Key

BNYFVGDRMYXIFW-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)N/N=C/C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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